molecular formula C11H22N2O2S B8248508 tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate

tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate

Cat. No.: B8248508
M. Wt: 246.37 g/mol
InChI Key: MMMJEWCHDFVWLB-UHFFFAOYSA-N
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Description

tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2S and a molecular weight of 246.37 g/mol . This compound is used primarily in research and development within various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminotetrahydrothiopyran-4-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of novel pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate
  • tert-butyl N-[(4-hydroxymethylpiperidin-4-yl)methyl]carbamate
  • tert-butyl N-[(4-aminopiperidin-4-yl)methyl]carbamate

Comparison: tert-butyl N-[(4-aminotetrahydrothiopyran-4-yl)methyl]carbamate is unique due to the presence of the tetrahydrothiopyran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds that contain piperidine or other heterocyclic rings .

Properties

IUPAC Name

tert-butyl N-[(4-aminothian-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-10(2,3)15-9(14)13-8-11(12)4-6-16-7-5-11/h4-8,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMJEWCHDFVWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCSCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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